2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitro-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and antiepileptic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitro-1H-isoindole-1,3(2H)-dione typically involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. This process can yield various derivatives, including ω-haloalkylthio thiadiazoles and symmetrical bis-thiadiazoles . The reaction conditions are optimized by altering the base used and the proportions of reagents, leading to tailored protocols for specific reactivity and purification needs .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chromatography for purification and NMR spectroscopy for characterization are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .
Scientific Research Applications
2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-mercapto-5-methyl-1,3,4-thiadiazole: A precursor in the synthesis of various thiadiazole derivatives.
ω-haloalkylthio thiadiazoles: Derivatives with halogenated alkyl chains.
Symmetrical bis-thiadiazoles: Compounds with two thiadiazole units linked by a variable chain length.
Uniqueness
2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitro-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of a thiadiazole ring and an isoindole-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O4S/c1-5-12-13-11(20-5)14-9(16)7-3-2-6(15(18)19)4-8(7)10(14)17/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKMUHNCERUBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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